1-Benzyl-5-bromo-6-fluorobenzotriazole: A Technical Deep Dive for Advanced Research
1-Benzyl-5-bromo-6-fluorobenzotriazole: A Technical Deep Dive for Advanced Research
For Immediate Release: SHANGHAI, CN – January 15, 2026 – This technical guide provides a comprehensive overview of 1-Benzyl-5-bromo-6-fluorobenzotriazole, a halogenated N-benzylbenzotriazole derivative of significant interest to researchers and scientists in the fields of medicinal chemistry and drug development. While this compound is cataloged under CAS number 1365272-70-3, detailed public data regarding its synthesis, properties, and applications remains sparse, positioning it as a frontier molecule for novel research endeavors. This document synthesizes established principles of benzotriazole chemistry to project a theoretical and practical framework for its study.
Introduction: The Benzotriazole Scaffold in Modern Drug Discovery
Benzotriazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile biological activities and synthetic accessibility.[1][2] The fused heterocyclic system, consisting of a benzene ring and a 1,2,3-triazole ring, provides a unique three-dimensional structure with multiple points for functionalization. This allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[3][4] Benzotriazole-containing compounds have demonstrated a wide pharmacological spectrum, including antifungal, anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3] The introduction of a benzyl group at the N1-position and halogen atoms on the carbocyclic ring, as seen in 1-Benzyl-5-bromo-6-fluorobenzotriazole, is a strategic design element to modulate lipophilicity, metabolic stability, and target-binding affinity.
Physicochemical & Structural Characteristics
Based on its chemical structure, 1-Benzyl-5-bromo-6-fluorobenzotriazole (Molecular Formula: C₁₃H₉BrFN₃, Molecular Weight: 306.13 g/mol ) is anticipated to be a crystalline solid with moderate to low solubility in water and good solubility in common organic solvents.[5][6] The presence of bromine and fluorine atoms is expected to influence its crystal packing and contribute to its overall electronic profile.
| Property | Predicted Value/Information | Source |
| CAS Number | 1365272-70-3 | [5][6] |
| Molecular Formula | C₁₃H₉BrFN₃ | [5][6] |
| Molecular Weight | 306.13 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid | Inferred |
| Solubility | Soluble in DMSO, DMF, Methanol | Inferred |
| Melting Point | Not publicly available | |
| Boiling Point | Not publicly available |
Proposed Synthesis Pathway
A definitive, peer-reviewed synthesis protocol for 1-Benzyl-5-bromo-6-fluorobenzotriazole is not currently available in the public domain. However, based on established methodologies for benzotriazole synthesis, a plausible two-step synthetic route can be proposed. This pathway leverages the classical diazotization of an ortho-phenylenediamine followed by N-alkylation.
Step 1: Synthesis of 5-Bromo-6-fluorobenzotriazole
The initial step involves the formation of the benzotriazole ring from the precursor 4-Bromo-5-fluoro-1,2-phenylenediamine. This is typically achieved through a diazotization reaction using sodium nitrite in an acidic medium, such as acetic acid. The in situ generated nitrous acid reacts with one of the amino groups to form a diazonium salt, which then undergoes intramolecular cyclization with the adjacent amino group to yield the benzotriazole ring.
Caption: Synthesis of the benzotriazole core.
Step 2: N-Benzylation of 5-Bromo-6-fluorobenzotriazole
The second step is the regioselective N-alkylation of the newly formed 5-Bromo-6-fluorobenzotriazole with benzyl bromide. This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates the N-H of the triazole ring, creating a nucleophilic anion that subsequently attacks the benzylic carbon of benzyl bromide in an SN2 reaction to yield the final product, 1-Benzyl-5-bromo-6-fluorobenzotriazole. It is important to note that N-alkylation can potentially occur at the N1 or N2 position of the triazole ring, and the reaction conditions may influence the regioselectivity.
Caption: Introduction of the benzyl group.
Potential Applications in Research and Development
Given the established biological activities of halogenated and N-substituted benzotriazoles, 1-Benzyl-5-bromo-6-fluorobenzotriazole represents a promising candidate for various research applications:
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Anticancer Drug Discovery: The benzotriazole scaffold is present in several anticancer agents.[7][8] The unique substitution pattern of this molecule could lead to the development of novel kinase inhibitors or compounds that induce apoptosis in cancer cells.[8][9]
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Antimicrobial Research: Halogenated benzotriazoles have shown potent activity against a range of bacterial and fungal pathogens.[7] This compound could be screened for its efficacy against drug-resistant strains.
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Probe for Chemical Biology: As a novel molecular entity, it could serve as a tool to probe specific biological pathways or as a starting point for the development of new affinity-based probes.
Experimental Protocols: A Projected Approach
While specific experimental data is unavailable, the following protocols are proposed based on standard laboratory practices for analogous compounds.
Protocol 1: Synthesis of 1-Benzyl-5-bromo-6-fluorobenzotriazole
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Step A: Synthesis of 5-Bromo-6-fluorobenzotriazole:
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Dissolve 4-bromo-5-fluoro-1,2-phenylenediamine (1.0 eq) in glacial acetic acid.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.
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Stir the reaction mixture at room temperature for 2-4 hours.
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Pour the reaction mixture into ice-water and collect the precipitate by vacuum filtration.
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Wash the solid with cold water and dry under vacuum.
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Step B: N-Benzylation:
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To a solution of 5-bromo-6-fluorobenzotriazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
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Stir the suspension at room temperature for 30 minutes.
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Add benzyl bromide (1.2 eq) dropwise.
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Heat the reaction mixture to 60-80 °C and monitor by TLC.
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After completion, cool the reaction mixture and pour it into water.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Protocol 2: Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for ¹H NMR, ¹³C NMR, and ¹⁹F NMR analysis to confirm the structure.
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Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
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Infrared (IR) Spectroscopy: Analyze the compound to identify characteristic functional group vibrations.
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Melting Point Analysis: Determine the melting point of the crystalline solid.
Safety and Handling
As with any novel chemical compound, 1-Benzyl-5-bromo-6-fluorobenzotriazole should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. A comprehensive safety data sheet (SDS) should be consulted if available from a commercial supplier.
Conclusion
1-Benzyl-5-bromo-6-fluorobenzotriazole stands as a molecule with significant untapped potential. Its unique combination of a proven pharmacophore, the benzotriazole ring, with strategic halogenation and N-benzylation makes it an attractive target for further investigation. The proposed synthetic pathway and characterization protocols provide a solid foundation for researchers to explore the chemical and biological properties of this intriguing compound, potentially leading to new discoveries in medicinal chemistry and beyond.
References
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1-Benzyl-5-bromo-6-fluorobenzimidazole, min 98%, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]
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1-Benzyl-5-bromo-6-fluorobenzotriazole. (n.d.). Chemsigma. Retrieved from [Link]
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An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.). Retrieved from [Link]
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Benzotriazole in Medicinal Chemistry. (2011). ResearchGate. Retrieved from [Link]
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Benzotriazole: An overview on its versatile biological behavior. (2018). PubMed Central. Retrieved from [Link]
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Synthesis of Novel Fluorine Substituted Isolated and Fused Heterobicyclic Nitrogen Systems Bearing 6-(2'-Phosphorylanilido)-1,2,4-Triazin-5-One Moiety as Potential Inhibitor towards HIV-1 Activity. (2014). Scirp.org. Retrieved from [Link]
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1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). MDPI. Retrieved from [Link]
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